N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide is a synthetic compound with potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 375.5 g/mol. This compound is classified as a thiazole derivative, which indicates its structural relationship to thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen.
The synthesis of N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide typically involves several steps, including the formation of the thiazole ring and the introduction of various functional groups. A common method for synthesizing thiazole derivatives includes:
Technical details regarding reaction conditions, yields, and purification methods such as chromatography are crucial for optimizing the synthesis process.
The molecular structure of N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide can be represented using various notations:
InChI=1S/C18H21N3O2S2/c1-2-6-14(22)20-17-16(12-7-4-3-5-8-12)21-18(25-17)24-11-15(23)19-13-9-10-13/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,19,23)(H,20,22)
CCCC(=O)NC1=C(N=C(S1)SCC(=O)NC2CC2)C3=CC=CC=C3
These structural representations reveal the connectivity and arrangement of atoms within the compound. The presence of sulfur and nitrogen atoms within the thiazole ring contributes to its chemical properties and potential biological activity.
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide may participate in various chemical reactions due to its functional groups:
These reactions are significant for understanding the compound's reactivity and potential transformations in biological systems.
The mechanism of action for N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. Given its structural features:
Further studies are needed to clarify its pharmacodynamics and pharmacokinetics.
The physical and chemical properties of N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide include:
Additional properties such as solubility, melting point, boiling point, and density have not been extensively documented but are essential for practical applications in research.
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide has potential applications in various scientific fields:
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2